

Determining the Molecular Blueprint of Rimocidin: A Technical Guide

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Compound of Interest

Compound Name: Rimocidin

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This technical guide provides a comprehensive overview of the methodologies and data related to the determination of the molecular weight and chemical formula of **Rimocidin**, a polyene macrolide antibiotic. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look into the analytical techniques and resulting data that define this potent antifungal agent.

Quantitative Data Summary

The molecular characteristics of **Rimocidin** have been established through a combination of analytical techniques. The following table summarizes the key quantitative data.

Parameter	Value	Source
Molecular Formula	C ₃₉ H ₆₁ NO ₁₄	PubChem, MedKoo Biosciences, DrugFuture
Molecular Weight (Calculated)	767.9 g/mol	PubChem, TargetMol, MedKoo Biosciences
Exact Mass	767.4092 Da	MedKoo Biosciences
Elemental Analysis (%)	C: 61.00, H: 8.01, N: 1.82, O: 29.17	MedKoo Biosciences, DrugFuture

Experimental Protocols for Molecular Weight and Formula Determination

The determination of the molecular weight and formula of a complex natural product like **Rimocidin** relies on a combination of high-resolution analytical techniques. While specific experimental parameters for the original structure elucidation are not always fully detailed in publicly available literature, the following represents a generalized protocol based on established methodologies for polyene macrolides.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule, from which the molecular formula can be deduced. Field Desorption Mass Spectrometry (FD-MS) has been specifically mentioned in the context of **Rimocidin**'s structural elucidation.^[1]

Objective: To determine the accurate molecular mass of **Rimocidin**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with a field desorption ion source.

Methodology:

- **Sample Preparation:** A solution of **Rimocidin** is prepared in a suitable solvent, such as a mixture of chloroform and methanol.
- **Emitter Loading:** A small aliquot of the sample solution is applied to a specialized emitter wire (typically a tungsten wire with carbon microneedles).
- **Solvent Evaporation:** The solvent is carefully evaporated, leaving a thin film of the sample deposited on the emitter.
- **Ionization:** The emitter is introduced into the ion source of the mass spectrometer and a high electric field is applied, causing the ionization of the analyte molecules with minimal fragmentation.

- **Mass Analysis:** The resulting ions are accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy.
- **Data Analysis:** The exact mass of the molecular ion is determined from the resulting mass spectrum. This value is then used in conjunction with isotopic abundance patterns to predict the most likely elemental composition, thus confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, which is essential for confirming the carbon skeleton and the types and numbers of protons and carbons, thus corroborating the molecular formula. Several NMR techniques, including ^{13}C NMR, DQF-COSY, ROESY, HSQC, HMBC, and 1D-TOCSY, have been instrumental in the complete structural elucidation of **Rimocidin**.[\[2\]](#)

Objective: To determine the connectivity and chemical environment of atoms in the **Rimocidin** molecule to support the proposed molecular formula.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Methodology:

- **Sample Preparation:** A solution of **Rimocidin** is prepared in a deuterated solvent (e.g., deuterated methanol, CD_3OD , or deuterated dimethyl sulfoxide, DMSO-d_6).
- **^1H NMR Spectroscopy:** A one-dimensional proton NMR spectrum is acquired to determine the number and types of hydrogen atoms present in the molecule.
- **^{13}C NMR Spectroscopy:** A one-dimensional carbon NMR spectrum is acquired to determine the number and types of carbon atoms.
- **2D NMR Spectroscopy:**
 - **COSY (Correlation Spectroscopy):** To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which helps in assembling the molecular fragments.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
- Data Analysis: The collective data from these NMR experiments are used to piece together the complete chemical structure of **Rimocidin**, confirming the arrangement of all atoms and thus validating the molecular formula derived from mass spectrometry and elemental analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This classical technique is a fundamental method for verifying the empirical and molecular formula.

Objective: To determine the percentage composition of C, H, N, and O in **Rimocidin**.

Instrumentation: An elemental analyzer.

Methodology:

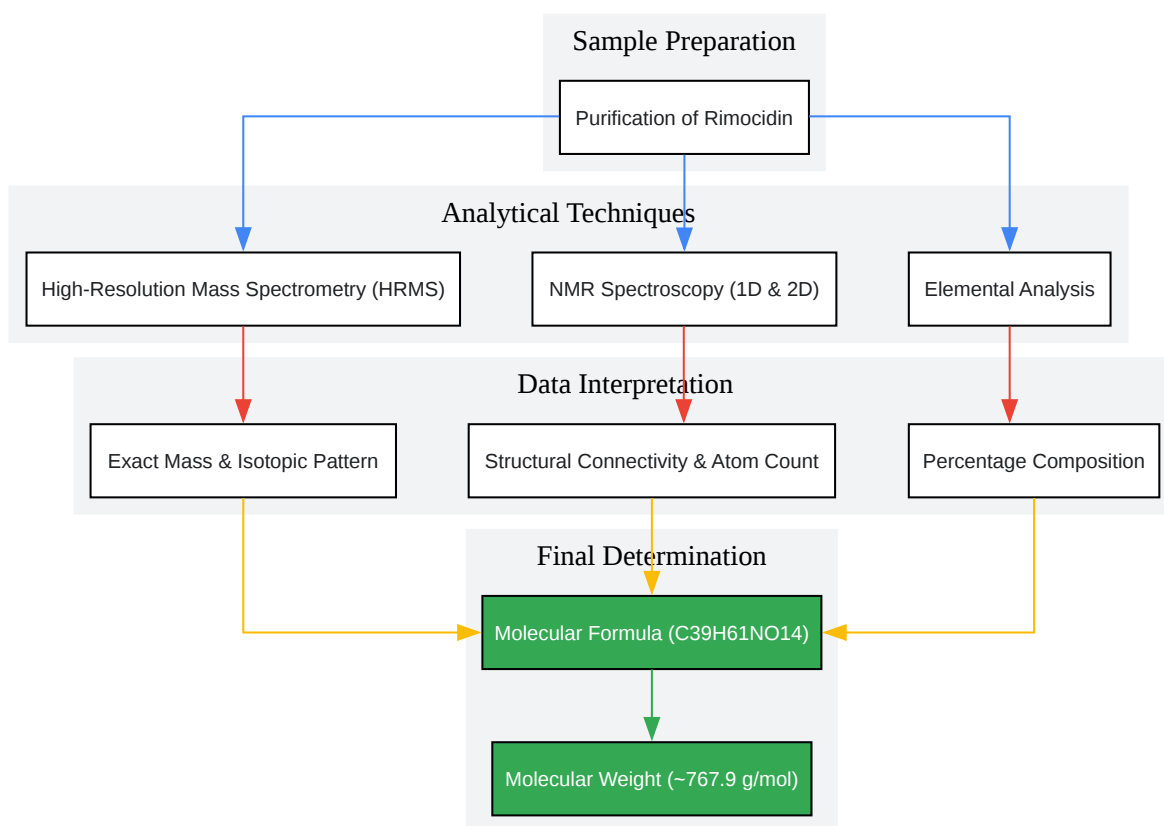
- Sample Preparation: A precisely weighed amount of highly purified **Rimocidin** is placed in a tin or silver capsule.
- Combustion: The sample is combusted at a high temperature (typically around 900-1000 °C) in a stream of oxygen.
- Gas Separation: The combustion products (CO₂, H₂O, N₂) are passed through a series of columns to separate them.
- Detection: The amount of each gas is measured by a thermal conductivity detector.
- Calculation: The percentage of each element is calculated based on the weight of the sample and the amount of each combustion product. The oxygen percentage is typically determined by difference.

- **Formula Confirmation:** The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy.

Visualizations

Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical workflow for determining the molecular weight and formula of a natural product like **Rimocidin**, integrating the key experimental techniques.

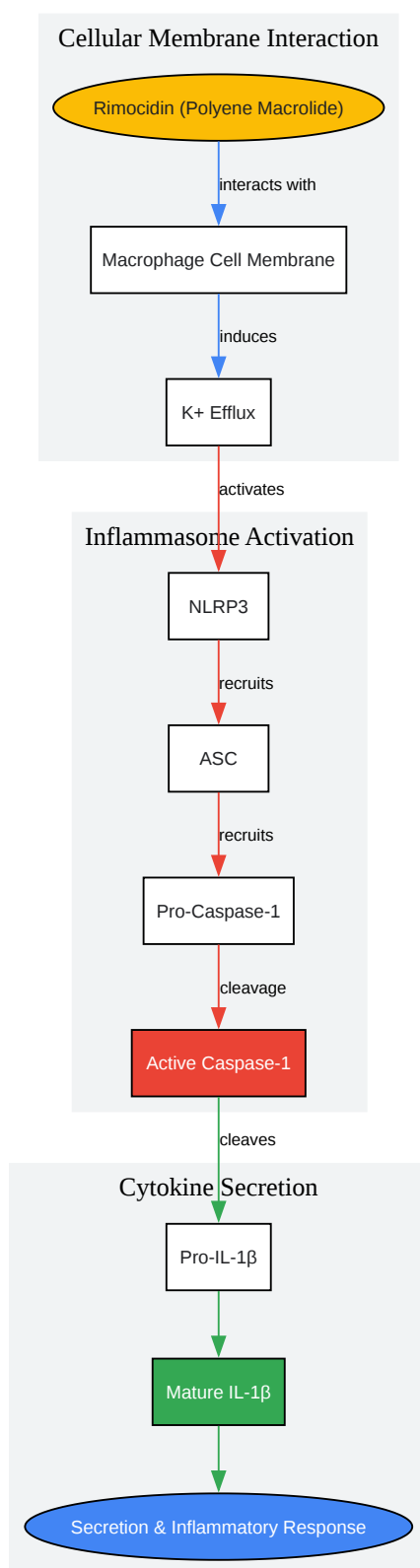


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Logical workflow for **Rimocidin**'s molecular characterization.

Signaling Pathway in Antifungal Action

While the primary antifungal mechanism of **Rimocidin**, like other polyene macrolides, involves direct interaction with ergosterol in the fungal cell membrane leading to pore formation and cell death, recent studies have shown that these molecules can also trigger an innate immune response in host cells.[3][4] The following diagram illustrates the activation of the NLRP3 inflammasome by polyene macrolides.



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NLRP3 inflammasome activation by polyene macrolides.

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Phone: (601) 213-4426

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